N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine typically involves multiple steps. One common method includes the reaction of 5-chloro-2-[(2-chlorobenzyl)oxy]benzyl chloride with 2-propyl-2H-tetrazol-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-2-methyl-2-butanamine
- N-(tert-butyl)-N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}amine
Uniqueness
N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of chlorinated benzyl and tetrazole moieties makes it particularly interesting for various applications.
Properties
Molecular Formula |
C18H19Cl2N5O |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C18H19Cl2N5O/c1-2-9-25-23-18(22-24-25)21-11-14-10-15(19)7-8-17(14)26-12-13-5-3-4-6-16(13)20/h3-8,10H,2,9,11-12H2,1H3,(H,21,23) |
InChI Key |
NUNSWIGTEOAAJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.